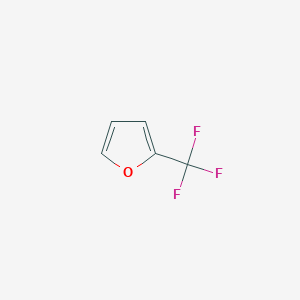

2-(Trifluoromethyl)furan

Descripción

Contemporary Significance of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are integral to the development of a wide array of functional molecules. numberanalytics.commdpi.come-bookshelf.de The introduction of fluorine or fluoroalkyl groups, such as the trifluoromethyl (-CF3) group, into a heterocyclic ring can dramatically alter a molecule's properties. numberanalytics.comresearchgate.netontosight.ai The high electronegativity of fluorine can influence the electron distribution within the molecule, affecting its reactivity and stability. numberanalytics.comontosight.ai

In the realm of pharmaceuticals, approximately 20-30% of all drugs contain fluorine. numberanalytics.com This is because the C-F bond can enhance metabolic stability, improve bioavailability, and increase the binding affinity of a drug to its target. numberanalytics.comresearchgate.nettandfonline.com The trifluoromethyl group, in particular, is one of the most commonly utilized fluorinated moieties in drug design. mdpi.com It is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes. ontosight.aitandfonline.com Furthermore, the steric bulk of the -CF3 group, which is comparable to an isopropyl group, can influence the conformation of a molecule, leading to more selective interactions with biological targets. mdpi.com

The applications of fluorinated heterocycles extend beyond medicine into materials science. numberanalytics.commdpi.com These compounds are used in the creation of advanced materials such as fluoropolymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.comontosight.ai The unique electronic properties conferred by fluorine can lead to materials with enhanced thermal stability and chemical resistance. ontosight.ai

Rationale for Dedicated Research on 2-(Trifluoromethyl)furan Architectures

The furan (B31954) ring itself is a versatile scaffold in organic synthesis, known for its aromatic character and the potential for functionalization at multiple positions. smolecule.com When a trifluoromethyl group is introduced at the 2-position of the furan ring, the resulting this compound architecture presents a unique combination of properties that justifies dedicated research efforts.

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the furan ring, making it a valuable building block in synthetic organic chemistry. smolecule.comcymitquimica.com This electronic effect can be harnessed to control the regioselectivity of various chemical transformations. For instance, derivatives of this compound, such as 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163), serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The presence of the reactive bromomethyl group allows for further molecular elaboration through nucleophilic substitution reactions. smolecule.com

Recent research has focused on developing efficient synthetic methods for accessing 2-trifluoromethylated furans. One notable strategy involves the base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone. acs.orgnih.gov This methodology demonstrates good functional group tolerance and provides a tunable route to these valuable compounds. acs.orgnih.gov Furthermore, studies have explored the construction of furan derivatives bearing a trifluoromethyl stereogenic center through asymmetric Friedel-Crafts alkylation reactions. nih.gov

The investigation into this compound and its derivatives is also driven by the quest for novel bioactive molecules. For example, chalcone (B49325) derivatives linked with a 2-trifluoromethyl furan moiety have been synthesized and evaluated for their antibacterial activity. derpharmachemica.com The trifluoromethylated furan subunit is a recurring motif in the design of new drug candidates and agrochemicals. mdpi.com

Below is a table summarizing key properties and identifiers for this compound and a related derivative.

| Property | 2-(Bromomethyl)-5-(trifluoromethyl)furan | 2-Methyl-2-[2-(trifluoromethyl)phenyl]-3H-furan |

| CAS Number | 17515-77-4 nih.gov | --- |

| Molecular Formula | C6H4BrF3O smolecule.comnih.gov | C12H11F3O nih.gov |

| Molecular Weight | ~229.00 g/mol smolecule.com | 228.21 g/mol nih.gov |

| IUPAC Name | 2-(bromomethyl)-5-(trifluoromethyl)furan nih.gov | 2-methyl-2-[2-(trifluoromethyl)phenyl]-3H-furan nih.gov |

| InChIKey | YNHVBNGRNNVEMD-UHFFFAOYSA-N nih.gov | PIWYOKOQKYULMA-UHFFFAOYSA-N nih.gov |

| SMILES | C1=C(OC(=C1)C(F)(F)F)CBr nih.gov | CC1(CC=CO1)C2=CC=CC=C2C(F)(F)F nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(trifluoromethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3O/c6-5(7,8)4-2-1-3-9-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYRNWKNBRPKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509505 | |

| Record name | 2-(Trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56286-83-0 | |

| Record name | 2-(Trifluoromethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethyl Furan and Its Structural Analogues

Direct Functionalization Approaches to the Furan (B31954) Core

Directly introducing a trifluoromethyl group onto the furan nucleus is a primary strategy for synthesizing 2-(trifluoromethyl)furan. This can be achieved through either electrophilic or nucleophilic trifluoromethylation.

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to the electron-rich furan ring. While furan itself can be sensitive to strong electrophiles, leading to polymerization or decomposition, careful selection of reagents and reaction conditions allows for successful trifluoromethylation.

One of the most common approaches involves the use of hypervalent iodine reagents, such as Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts). These reagents are known for their ability to function under relatively mild conditions. For instance, the reaction of furan with Togni's reagent in the presence of a Lewis acid or a photocatalyst can lead to the formation of this compound. The reaction proceeds via an electrophilic attack of the trifluoromethyl group at the C2 position of the furan ring, which is the most nucleophilic site.

| Reagent Type | Example Reagent | Catalyst/Conditions | Outcome |

| Hypervalent Iodine | Togni's Reagent | Lewis Acid / Photocatalyst | Formation of this compound |

| Electrophilic CF3 Salt | Umemoto's Reagent | - | Trifluoromethylation at C2 |

Nucleophilic trifluoromethylation introduces a "CF3-" synthon and is often employed for furans bearing an electrophilic handle, such as a halogen or a leaving group at the 2-position. A common source of the trifluoromethyl nucleophile is trifluoromethyltrimethylsilane (TMSCF3), often activated by a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). This generates a transient trifluoromethyl anion that can then displace a leaving group on the furan ring.

Another significant method is the copper-catalyzed trifluoromethylation of 2-halofurans. In these reactions, a copper(I) complex is used to facilitate the coupling between the halofuran and a trifluoromethyl source, such as fluoroform-derived copper reagents or sodium trifluoromethanesulfinate (CF3SO2Na).

| Method | Substrate | Reagent | Catalyst/Activator | Product |

| Ruppert-Prakash Reaction | 2-Halofuran | TMSCF3 | Fluoride Source (e.g., TBAF) | This compound |

| Copper-Catalyzed Coupling | 2-Iodofuran | CF3SO2Na | Copper(I) Iodide | This compound |

Cycloaddition and Cyclization Reactions for Furan Ring Formation

An alternative to direct functionalization is the construction of the furan ring from acyclic precursors that already contain the trifluoromethyl group. This approach offers a high degree of control over the final structure and can be particularly useful for synthesizing highly substituted trifluoromethylated furans.

Base-mediated cyclization reactions are a powerful tool for the synthesis of 2-(trifluoromethyl)furans. These reactions typically involve the intramolecular cyclization of a suitably functionalized acyclic precursor containing a trifluoromethyl group. For example, α,β-unsaturated ketones bearing a trifluoromethyl group can undergo cyclization in the presence of a base to form the furan ring.

A notable example is the cyclization of 4,4,4-trifluoro-1-(hetero)aryl-1,3-diones, which can be converted into 2-(trifluoromethyl)furans through a sequence involving enolization and subsequent intramolecular cyclization. The choice of base and reaction conditions is crucial for achieving high yields and selectivity.

Transition metal catalysis, particularly with copper, has emerged as a versatile method for constructing trifluoromethylated furan rings.

Copper-catalyzed cyclization reactions often involve the intramolecular cyclization of alkynyl ketones or related substrates. For instance, the reaction of a terminal alkyne with a trifluoromethylated acyl chloride in the presence of a copper catalyst can generate a key intermediate that undergoes subsequent cyclization to afford the this compound product. These reactions are often highly efficient and can tolerate a wide range of functional groups.

Another approach involves the copper-catalyzed reaction of β-keto esters with trifluoromethylated building blocks. The copper catalyst facilitates the formation of a carbon-carbon bond, leading to a cyclized intermediate that can then be converted to the final furan product.

| Catalyst System | Substrate Type | Key Transformation |

| Copper(I) salts | Alkynyl ketones | Intramolecular cyclization |

| Copper(I)/Ligand | β-Keto esters | C-C bond formation and cyclization |

Transition Metal-Catalyzed Cyclization Methodologies

Palladium-Catalyzed Ring Closures

Palladium catalysis is a versatile tool for the formation of furan rings. One notable method involves the isomerization of alkynyl epoxides to furans. A dual-catalyst system, employing both Pd(0) and Pd(II) oxidation states, has been shown to mediate this transformation under milder conditions and with lower catalyst loadings than a single catalyst system. acs.org For instance, the reaction of an alkynyl epoxide in the presence of a palladium catalyst like Pd(dba)2, a bidentate phosphine (B1218219) ligand such as Xantphos, and a trifluoromethylbenzoic acid additive can yield the corresponding furan. acs.org This process is believed to proceed through an allenylpalladium intermediate. acs.org

Another palladium-catalyzed approach involves the oxidative cycloisomerization of enynols. While this method is effective for a range of substituted furans, its application to trifluoromethylated analogues is an area of ongoing research. Additionally, palladium catalysis enables the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid, offering a highly efficient route to a variety of furan derivatives. organic-chemistry.org A cascade reaction of aryloxy-enynes with aryl halides under palladium catalysis also provides rapid access to 2,3,4-trisubstituted furans. organic-chemistry.org

Gold-Catalyzed Annulations

Gold catalysts have emerged as powerful tools for the synthesis of furans through various cyclization and annulation strategies. researchgate.netresearchgate.net Gold(I)-catalyzed cycloisomerization of 3-alkyne-1,2-diols offers an efficient route to substituted furans at room temperature with low catalyst loadings. organic-chemistry.org

One prominent strategy involves the gold-catalyzed annulation of aryloxyenynes. For example, (E)-1-aryloxy-1-en-3-ynes, which can be prepared via Sonogashira coupling of 2-bromo-3-aryloxypropenoates and terminal alkynes, undergo Au/Ag-catalyzed annulation to produce 2,4-disubstituted furans with an ester group at the C-4 position. researchgate.net

Furthermore, gold catalysis can facilitate the direct synthesis of trifluoromethylated compounds. A gold-catalyzed double oxygen transfer reaction utilizing electron-deficient trifluoromethylated alkynes provides a one-step route to trifluoromethylated 1,2-diketones. acs.org These diketones are valuable precursors for the one-pot multicomponent synthesis of CF3-substituted indoles and benzofurans. acs.org

Nickel-Catalyzed Approaches

Nickel catalysis provides a powerful and often more economical alternative to palladium and gold for the synthesis of furan derivatives. A notable application is the cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds via the activation of the strong aromatic C–F bond. nih.govnii.ac.jp This reaction can be achieved under mild conditions and allows for the synthesis of a variety of 2-arylbenzofurans. nih.govnii.ac.jp The mechanism is thought to involve the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. nii.ac.jp

This methodology also allows for orthogonal coupling reactions. For instance, a 5-bromo-2-fluorobenzofuran (B8782360) can first undergo a palladium-catalyzed Suzuki coupling at the C–Br bond, leaving the C–F bond intact. Subsequently, a nickel-catalyzed defluorinative arylation at the C–F bond can be performed to introduce a different aryl group, leading to selectively disubstituted benzofurans. nih.govnii.ac.jp

Reductive Trifluoroacetylation of Ynones

A straightforward two-step protocol for the synthesis of 2-(trifluoromethyl)furans involves the reductive trifluoroacetylation of ynones. acs.orgnih.govresearchgate.net This method utilizes the magnesium-promoted reduction of conjugated ynones in the presence of ethyl trifluoroacetate (B77799). acs.orgnih.gov The initial reduction forms a β-trifluoroacetylated intermediate, which is then subjected to acid-facilitated deacetalization and cyclization to yield the this compound. acs.orgresearchgate.net This approach is notable for its use of the readily available and rarely used ethyl trifluoroacetate as the trifluoromethyl source. acs.orgnih.gov The reaction tolerates a range of substituents on the ynone, including various alkyl and aromatic groups. acs.org

| Starting Ynone | Product (this compound derivative) | Yield (%) |

| 1-(p-Tolyl)prop-2-yn-1-one | 5-(p-Tolyl)-2-(trifluoromethyl)furan | 85 |

| 1-Phenylprop-2-yn-1-one | 5-Phenyl-2-(trifluoromethyl)furan | 82 |

| 1-(4-Methoxyphenyl)prop-2-yn-1-one | 5-(4-Methoxyphenyl)-2-(trifluoromethyl)furan | 78 |

| 1-(Naphthalen-1-yl)prop-2-yn-1-one | 5-(Naphthalen-1-yl)-2-(trifluoromethyl)furan | 80 |

| 1-(Thiophen-2-yl)prop-2-yn-1-one | 5-(Thiophen-2-yl)-2-(trifluoromethyl)furan | 75 |

Table 1: Examples of 2-(Trifluoromethyl)furans synthesized via Reductive Trifluoroacetylation of Ynones. acs.org

Cyclization of β-Ketonitriles with Halogenated Trifluoroacetones

The base-mediated cyclization of β-ketonitriles with halogenated trifluoroacetones, such as 3-bromo-1,1,1-trifluoroacetone, provides a tunable synthesis of 2-trifluoromethylated furans and dihydrofuranols. rsc.orgresearchgate.netresearchgate.net The reaction conditions can be adjusted to selectively favor the formation of either the furan or the dihydrofuranol. The dihydrofuranol intermediates can be subsequently dehydrated using a strong acid like concentrated sulfuric acid to yield the corresponding this compound. rsc.orgresearchgate.net This method demonstrates good functional group tolerance for both aromatic and aliphatic β-ketonitriles. researchgate.netresearchgate.net

Cascade and One-Pot Synthetic Transformations

Cascade and one-pot reactions offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules like 2-(trifluoromethyl)furans. A copper-catalyzed one-pot, three-component reaction of CF3CHN2, nitriles, and nitroalkenes has been developed for the regioselective synthesis of 2-(trifluoromethyl)pyrroles, a structural analogue of furans. acs.orgacs.org This cascade process proceeds through a [3+2] annulation/elimination/aromatization pathway. acs.org

Another efficient one-pot method involves the reaction of α,β-unsaturated trifluoromethyl ketones with 2-(phenylsulfinyl)acetamide (B1254668) to produce trifluoromethylated 2-pyridones in excellent yields under mild conditions. rsc.org These pyridones can be further derivatized to a variety of trifluoromethylated pyridines. rsc.org

Derivatization Strategies for this compound Systems

The derivatization of the this compound core is crucial for exploring its structure-activity relationships in various applications. Derivatization can be achieved through various chemical transformations targeting either the furan ring or the substituents attached to it. greyhoundchrom.comresearchgate.net

For instance, electrophilic aromatic substitution reactions can introduce functional groups onto the furan ring, although the electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these reactions. Cross-coupling reactions, such as Suzuki or Stille couplings, can be employed if a suitable leaving group (e.g., a halogen) is present on the furan ring.

Furthermore, the functional groups on substituents attached to the furan ring can be modified. For example, if the furan bears a carboxyl group, it can be converted to esters, amides, or other derivatives. An amino group can be acylated or alkylated to introduce a variety of substituents. These derivatization strategies allow for the systematic modification of the this compound scaffold to optimize its properties for specific applications. mdpi.com

Synthesis of Carboxylic Acid Derivatives

The synthesis of carboxylic acid derivatives of this compound is a key step for further functionalization and the creation of more complex molecules. One reported method involves the preparation of 2-(trifluoromethyl)-5-methylfuran-3-carboxylic acid. This synthesis starts with the reaction of ethyl 4,4,4-trifluoroacetoacetate and chloroacetone (B47974) in the presence of sodium hydride to yield ethyl 2-(2,2,2-trifluoroacetyl)-4-oxopentanoate. d-nb.info This intermediate is then treated with methanesulfonic acid in acetic acid and refluxed to induce cyclization and hydrolysis, affording 2-(trifluoromethyl)-5-methylfuran-3-carboxylic acid. d-nb.info

Another important derivative, 5-(trifluoromethyl)furan-2-carboxylic acid, is commercially available from various chemical suppliers, which facilitates its use in a wide range of synthetic applications without the need for de novo synthesis. tandfonline.comderpharmachemica.comnih.gov The availability of this starting material is crucial for research and development in pharmaceuticals and materials science.

Table 1: Synthesis of this compound Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product |

|---|

Preparation of Halogenated Analogues (e.g., 2-(Bromomethyl)-5-(trifluoromethyl)furan)

Halogenated derivatives of this compound are valuable intermediates for introducing the trifluoromethylfuran moiety into larger molecules through substitution or coupling reactions. A common method for the synthesis of 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163) involves the radical bromination of 2-methyl-5-(trifluoromethyl)furan (B133963).

This transformation is typically achieved using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is generally carried out in a solvent like chloroform (B151607) under heating. Purification of the crude product by vacuum distillation yields the desired 2-(bromomethyl)-5-(trifluoromethyl)furan.

Table 2: Synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)furan

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 2-Methyl-5-(trifluoromethyl)furan | 1,3-Dibromo-5,5-dimethylhydantoin (DBH), AIBN, Chloroform, 65°C | 2-(Bromomethyl)-5-(trifluoromethyl)furan | 50% |

Construction of Furan-Fused Heterocyclic Systems (e.g., Furo[3,2-c]pyridine (B1313802) derivatives)

The construction of furan-fused heterocyclic systems, such as furo[3,2-c]pyridines, is of great interest due to their presence in many biologically active compounds. mdpi.comderpharmachemica.com A synthetic route to 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine has been developed, showcasing the integration of a trifluoromethyl-substituted phenyl ring into the furo[3,2-c]pyridine core. acs.org

The synthesis begins with the preparation of (E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propenoic acid from 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde via the Doebner condensation. The resulting acid is converted to its corresponding azide, which then undergoes thermal cyclization in diphenyl ether to form 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. acs.org Aromatization of this intermediate with phosphorus oxychloride yields a chloro-derivative, which is subsequently reduced using hydrazine (B178648) and a palladium on carbon catalyst to afford the final product, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. acs.org

Table 3: Synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde | Malonic acid, Pyridine, Piperidine (Doebner condensation) | (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid |

| 2 | (E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}propenoic acid | Ethyl chloroformate, NaN3 | Corresponding azide |

| 3 | Azide derivative | Diphenyl ether, heat | 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one |

| 4 | 2-[3-(Trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one | POCl3 | 4-Chloro-2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine |

| 5 | 4-Chloro-2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine | H2NNH2·H2O, Pd/C, Ethanol | 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine |

Synthesis of Chalcone (B49325) Derivatives Incorporating this compound Moieties

Chalcones are a class of compounds that serve as important precursors for various heterocyclic systems and exhibit a range of biological activities. The synthesis of chalcone derivatives incorporating the this compound moiety is typically achieved through the Claisen-Schmidt condensation. d-nb.info

This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic or heteroaromatic aldehyde. In the context of this compound, a key intermediate is 1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethan-1-one, which can be prepared from 2-(bromomethyl)-5-(trifluoromethyl)furan and apocynin. This ketone is then reacted with various substituted aldehydes in the presence of a base, such as sodium hydroxide (B78521), often under solvent-free grinding conditions, to yield the corresponding (E)-chalcone derivatives in good yields. d-nb.info

Table 4: Representative Synthesis of a this compound-Containing Chalcone

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product Example | Yield |

|---|---|---|---|---|

| 1-(4-((5-(Trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethan-1-one | 4-Methoxybenzaldehyde | NaOH, grinding, room temperature | (E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 79% d-nb.info |

| 1-(4-((5-(Trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)ethan-1-one | Pyridin-2-carbaldehyde | NaOH, grinding, room temperature | (E)-1-(4-((5-(trifluoromethyl)furan-2-yl)methoxy)-3-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 76% d-nb.info |

Preparation of Pyrazole and Isoxazoline (B3343090) Derivatives from Furanone Precursors

Pyrazole and isoxazoline derivatives are important heterocyclic compounds with diverse pharmacological applications. A common synthetic route to these compounds involves the cyclization of chalcone precursors. Chalcones derived from this compound can be converted into the corresponding pyrazoline and isoxazoline derivatives. tandfonline.comfrontiersin.org

The synthesis of pyrazoline derivatives is achieved by the reaction of the chalcone with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux. nih.govtandfonline.com This reaction proceeds through a condensation-cyclization sequence to form the five-membered dihydropyrazole ring.

For the preparation of isoxazoline derivatives, the chalcone precursor is treated with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium hydroxide or sodium acetate, in ethanol. derpharmachemica.comfrontiersin.org This reaction leads to the formation of the isoxazoline ring through a similar condensation and intramolecular cyclization pathway.

Table 5: General Synthesis of Pyrazole and Isoxazoline Derivatives from Chalcones

| Chalcone Precursor | Reagent | Product Type |

|---|---|---|

| (E)-1-(Aryl)-3-(this compound-yl)prop-2-en-1-one | Hydrazine Hydrate | Pyrazoline derivative |

| (E)-1-(Aryl)-3-(this compound-yl)prop-2-en-1-one | Hydroxylamine Hydrochloride | Isoxazoline derivative |

Reactivity Profiles and Mechanistic Investigations of 2 Trifluoromethyl Furan Compounds

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS), typically at the C2 and C5 positions. ijabbr.com However, the strongly electron-withdrawing nature of the trifluoromethyl group deactivates the furan ring towards electrophilic attack. beilstein-journals.org Despite this deactivation, electrophilic substitution can still occur, often directed to the 5-position.

Key electrophilic substitution reactions of 2-(trifluoromethyl)furan and its derivatives include:

Nitration: The nitration of furan derivatives can be achieved using reagents like nitric acid in acetic anhydride. ijabbr.com For instance, this compound can be nitrated to yield 2-nitro-5-(trifluoromethyl)furan (B3048018).

Halogenation: Halogenation of furan can be challenging due to the ring's sensitivity. ijabbr.com However, bromination of 2-methyl-5-(trifluoromethyl)furan (B133963) using N-bromosuccinimide (NBS) has been reported to selectively occur at the methyl group rather than the aromatic ring. smolecule.com

Acylation: Friedel-Crafts acylation of furan typically occurs at the 2-position using an acid catalyst like BF3 or SnCl4. ijabbr.com The electron-withdrawing -CF3 group in this compound would be expected to hinder this reaction.

The general mechanism for electrophilic aromatic substitution involves the addition of an electrophile to the furan ring to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. sinica.edu.tw The regioselectivity is dictated by the electronic effects of the substituents on the ring.

Nucleophilic Addition and Substitution Reactions

The trifluoromethyl group enhances the electrophilicity of the furan ring, making it more susceptible to nucleophilic attack. Nucleophilic reactions can involve addition to the ring or substitution of leaving groups.

Nucleophilic Aromatic Substitution: The nitro group in 2-nitro-5-(trifluoromethyl)furan can be displaced by various nucleophiles under suitable conditions.

Ring-Opening Reactions: The epoxy ring of certain furan derivatives can be opened by various nucleophiles. beilstein-journals.org

Addition to Exocyclic Double Bonds: β-Trifluoromethyl α,β-enones can undergo nucleophilic addition, leading to the formation of various furan derivatives. organic-chemistry.org

A notable example is the reaction of 5-bromo-1,1,1-trifluoro-4-alkoxypent-3-en-2-ones with azoles, which proceeds via a 1,4-conjugated addition followed by nucleophilic substitution to furnish 2,5-disubstituted dihydrofurans. bohrium.com

Oxidative and Reductive Chemical Transformations

The this compound scaffold can undergo both oxidative and reductive transformations, targeting either the furan ring or the substituents.

Oxidative Reactions:

Furan rings can be oxidized under various conditions. For example, the oxidation of the furan ring in certain derivatives using ozone has been reported. ethz.ch

The oxidation of 2-methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide can lead to the formation of the corresponding oxides.

Reductive Reactions:

The nitro group in 2-nitro-5-(trifluoromethyl)furan can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.

The hydrazide group in 2-methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide can be reduced to an amine.

A method for the synthesis of 2-(trifluoromethyl)furans involves the reductive trifluoroacetylation of ynones. nih.gov

| Starting Material | Reagent/Condition | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Nitro-5-(trifluoromethyl)furan | H₂, Pd/C or SnCl₂ | 2-Amino-5-(trifluoromethyl)furan | Reduction | |

| 2-Methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Corresponding oxides | Oxidation | |

| 2-Methyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]furan-3-carbohydrazide | Reducing agents (e.g., NaBH₄, LiAlH₄) | Amine derivatives | Reduction | |

| Conjugated ynones | Ethyl trifluoroacetate (B77799), Mg | 2-(Trifluoromethyl)furans | Reductive Trifluoroacetylation | nih.gov |

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives are viable substrates in several such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples organoborons with organic halides. 2,3,4,5-Tetrabromofuran has been shown to react with 4-(trifluoromethyl)phenylboronic acid to produce 2,3,4,5-tetrakis(4-(trifluoromethyl)phenyl)furan. rsc.org The Suzuki coupling reaction is a versatile method for creating biaryl compounds. fujifilm.comtcichemicals.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. A Heck-type reaction has been used in the synthesis of highly functionalized polyalkyl furans. escholarship.org The stereoselectivity of the Heck reaction is a significant advantage. liverpool.ac.uk

Other Cross-Coupling Reactions: Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been explored. beilstein-journals.org Copper-catalyzed cross-coupling reactions have also been employed in the synthesis of furan derivatives. nih.gov

| Reaction Type | Catalyst | Substrates | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 2,3,4,5-Tetrabromofuran and 4-(trifluoromethyl)phenylboronic acid | 2,3,4,5-Tetrakis(4-(trifluoromethyl)phenyl)furan | rsc.org |

| Heck Reaction | Palladium catalyst | Unsaturated halides and alkenes | Substituted furans | escholarship.org |

| Nickel-Catalyzed Coupling | Nickel catalyst | 2-Fluorobenzofurans and arylboronic acids | Arylated benzofurans | beilstein-journals.org |

| Copper-Catalyzed Coupling | CuI | Furanyl bromides and amides | 2- and 3-substituted amidofurans | nih.gov |

Rearrangement Processes and Their Chemical Consequences

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de

A notable rearrangement is the Cloke–Wilson rearrangement, which has been utilized to synthesize dihydrofurans from cyclopropyl (B3062369) ketones. nih.gov A one-flask approach combining cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl has been developed to produce multi-substituted furans from 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. nih.gov

Elucidation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate. sinica.edu.tw

Heck Reaction: The Heck reaction mechanism typically involves oxidative addition, migratory insertion, and β-hydride elimination. liverpool.ac.uk A stereospecific syn-insertion and syn-elimination process has been observed in the Heck reaction leading to (Z)-2-[furan-2(5H)-ylidene]acetate. escholarship.org

Copper-Catalyzed Synthesis of 2H-furans: A proposed mechanism for the copper-catalyzed synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives involves the formation of an amino-cyclopropane intermediate. rsc.org

Defluorinative Furan Synthesis: A three-component reaction of trifluoromethyl enones, phosphine (B1218219) oxides, and alcohols to form densely functionalized furans is proposed to occur through a cascade process of defluorophosphorylation, defluoroalkyloxylation, and defluoroheteroannulation. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of 2-(Trifluoromethyl)furan, offering specific insights into the hydrogen, carbon, and fluorine nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three protons on the furan (B31954) ring (H3, H4, and H5). The electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly influences the chemical shifts of these protons, causing them to appear at lower fields compared to unsubstituted furan.

The proton at the C5 position (H5), being adjacent to the oxygen atom, is anticipated to be the most deshielded and appear at the furthest downfield. The protons at the C3 and C4 positions will exhibit complex splitting patterns due to mutual coupling and coupling with each other. Specifically, H5 is expected to show a doublet of doublets due to coupling with H4 and a smaller long-range coupling with H3. H4 will also appear as a doublet of doublets from coupling to H3 and H5. The H3 proton signal is expected to be a doublet of doublets due to coupling with H4 and a long-range coupling to the fluorine atoms of the CF₃ group. For a related compound, 2-(bromomethyl)-5-(trifluoromethyl)furan (B58163), the furan protons resonate at δ 6.78 and 6.52 ppm, providing an approximate range for the chemical shifts in this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | ~6.4-6.6 | dd | J(H3-H4), J(H3-F) |

| H4 | ~6.5-6.7 | dd | J(H4-H3), J(H4-H5) |

| H5 | ~7.6-7.8 | dd | J(H5-H4), J(H5-H3) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide information on the five carbon atoms of the molecule. The carbon atom directly attached to the trifluoromethyl group (C2) is expected to show a characteristic quartet due to coupling with the three fluorine atoms. This carbon will also be significantly deshielded. The carbon of the trifluoromethyl group itself will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other furan carbons (C3, C4, and C5) will also exhibit coupling to the fluorine atoms, though with smaller coupling constants. In related trifluoromethyl-substituted furans, the carbon of the CF₃ group typically appears around 120 ppm (q, JCF ≈ 266 Hz), while the C2 carbon resonates around 136 ppm (q, JCF ≈ 40 Hz). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C2 | ~135-140 | q | ²J(C-F) |

| C3 | ~110-115 | d | ³J(C-F) |

| C4 | ~112-118 | d | ⁴J(C-F) |

| C5 | ~145-150 | d | ³J(C-F) |

| CF₃ | ~118-122 | q | ¹J(C-F) ≈ 270 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive method for characterizing fluorinated compounds. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will likely appear as a doublet of doublets due to coupling with the H3 and H4 protons of the furan ring. Experimental data for this compound shows a chemical shift at approximately -65.73 ppm (relative to CCl₃F) when measured in acetonitrile-d₃. jst.go.jp Another study reports a similar value of -64.7 ppm (d, J = 2.3 Hz) in chloroform-d₃ for a related derivative. rsc.org The precise chemical shift and coupling pattern are sensitive to the solvent and substitution on the furan ring.

Table 3: ¹⁹F NMR Spectral Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Reference |

|---|---|---|---|---|

| CF₃ | -65.73 | CD₃CN | s | jst.go.jp |

| CF₃ | -64.7 | CDCl₃ | d (J = 2.3 Hz) | rsc.org |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group. These are typically observed in the region of 1100-1350 cm⁻¹. The furan ring itself will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations around 1500-1600 cm⁻¹, and ring breathing and deformation modes at lower wavenumbers. For a related derivative, significant IR bands were observed at 1321, 1235, 1210, 1183, and 1116 cm⁻¹, which can be attributed to the C-F stretching modes. rsc.org C-H stretching vibrations were also noted at 3031 and 3005 cm⁻¹. rsc.org

Table 4: Characteristic FT-IR Bands for this compound Derivatives

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| 3005 - 3031 | Furan C-H Stretching | rsc.org |

| 1585 | Furan C=C Stretching | rsc.org |

| 1116 - 1321 | C-F Stretching | rsc.org |

Fourier Transform Raman (FT-Raman) Spectroscopy

Table 5: Predicted FT-Raman Active Modes for this compound

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3000 - 3100 | Furan C-H Symmetric Stretching |

| 1500 - 1600 | Furan C=C Symmetric Stretching |

| 1100 - 1200 | C-F Symmetric Stretching |

| 800 - 1000 | Furan Ring Breathing |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis. For this compound, this method provides definitive confirmation of its elemental composition and offers insights into the stability of its molecular structure.

The molecular formula for this compound is C₅H₃F₃O, which corresponds to a theoretical molecular weight of approximately 136.07 g/mol . guidechem.com In a typical mass spectrum obtained through electron impact (EI) ionization, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight.

The fragmentation of trifluoromethyl-substituted heterocycles under mass spectrometry conditions often involves characteristic losses of the trifluoromethyl group (•CF₃) or related fragments. fluorine1.ru The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the fragmentation pathways. nih.gov For this compound, prominent fragmentation would likely involve the cleavage of the C-CF₃ bond, resulting in a furan ring cation or further rearranged ions. The study of fragmentation patterns in related furanone structures also highlights common neutral losses, such as the loss of carbon monoxide (CO), which could be a potential pathway for the furan ring itself after initial fragmentation. imreblank.ch

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₃O | guidechem.com |

| Molecular Weight | 136.07 g/mol | guidechem.com |

| Monoisotopic Mass | 136.01359920 Da | guidechem.com |

| Common Fragmentation | Loss of •CF₃ | fluorine1.ru |

This table is generated based on theoretical values and common fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing.

However, direct single-crystal X-ray diffraction analysis of this compound is not feasible as the compound exists as a liquid at room temperature, with a reported boiling point. Therefore, solid-state structural determination via this method is not applicable to the parent compound itself.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of energy corresponds to the excitation of electrons from lower to higher energy orbitals.

For aromatic and heteroaromatic compounds like furan and its derivatives, the primary electronic transitions observed in the UV region are π → π* transitions. globalresearchonline.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, can influence the energy of these transitions. ontosight.ai

Computational Chemistry and Theoretical Investigations of 2 Trifluoromethyl Furan

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to investigate the properties of organic molecules, including furan (B31954) derivatives. DFT methods, such as the popular B3LYP functional, are employed to calculate the electronic structure and related properties of 2-(Trifluoromethyl)furan.

Before molecular properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the minimum energy arrangement of the atoms. For this compound, a key aspect of this is the conformational analysis concerning the rotation of the trifluoromethyl (–CF₃) group relative to the furan ring.

Theoretical studies on similar heteroaromatic systems, such as furan/thiophene oligomers, have identified two primary planar or quasi-planar conformations: syn and anti. nsf.gov In the case of this compound, these would correspond to the CF₃ group's orientation relative to the furan ring's oxygen atom. The potential energy surface can be scanned by systematically rotating the C-C bond connecting the CF₃ group to the ring to identify energy minima and the rotational barriers between them. olemiss.edu For related molecules like 2,2'-bifuran, the rotational barrier can be around 4 kcal mol⁻¹. nsf.gov The optimization calculations yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer. For furan rings, typical C-C bond lengths calculated by DFT methods are in the range of 1.36 to 1.43 Å, while C-O bond lengths are around 1.37 Å. core.ac.uk

Table 1: Illustrative Optimized Geometrical Parameters for a Furan Derivative calculated via DFT (Note: These are representative values based on published data for similar furan structures and are intended for illustrative purposes.) core.ac.ukrroij.com

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.375 | C5-O1-C2 | 106.7 |

| C3-C4 | 1.429 | O1-C2-C3 | 110.6 |

| C4-C5 | 1.365 | C2-C3-C4 | 106.1 |

| C2-O1 | 1.371 | C3-C4-C5 | 106.1 |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. xmu.edu.cn

Table 2: Representative Frontier Molecular Orbital Energies for a Furan Derivative (Note: These values are illustrative, based on published DFT calculations for similar compounds.) rroij.comresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -2.705 |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. researchgate.net These calculations predict the frequencies at which the molecule will absorb light, corresponding to specific bond stretches, bends, and torsions. xmu.edu.cn

For a molecule like this compound, which has C₁ symmetry, all vibrational modes are active in both IR and Raman spectroscopy. researchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. core.ac.uk This allows for a detailed assignment of the experimental spectral bands to specific molecular motions, confirming the presence of functional groups like the furan ring and the C-F bonds of the trifluoromethyl group.

Predicting NMR chemical shifts is a crucial application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for calculating the isotropic magnetic shielding tensors of nuclei. researchgate.netresearchgate.netacs.org From these tensors, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be predicted.

Computational prediction is especially valuable for fluorinated compounds due to the large chemical shift range of the ¹⁹F nucleus. nih.gov DFT calculations can help assign specific fluorine resonances in complex molecules and can corroborate experimental findings. researchgate.net The accuracy of the prediction depends on the chosen functional (e.g., B3LYP), the basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). researchgate.netresearchgate.net For a series of trifluoromethyl-containing compounds, calculations at the B3LYP/6-311G++(2d,2p) level have shown an average accuracy of 2.9 ppm for ¹⁹F shifts. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental properties calculated by DFT, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived. These indices provide a quantitative measure of the chemical reactivity and stability of this compound. researchgate.net

Key reactivity indices include:

Ionization Potential (I) and Electron Affinity (A) : Approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Electronegativity (χ) : The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). rroij.comresearchgate.net

These descriptors help to predict how this compound will behave in chemical reactions, for instance, whether it will act as an electrophile or a nucleophile. bohrium.com

Table 3: Illustrative Global Reactivity Descriptors (Note: These values are derived from the representative HOMO/LUMO energies in Table 2.) rroij.comresearchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 2.705 |

| Electronegativity (χ) | 4.536 |

| Chemical Hardness (η) | 1.831 |

| Global Softness (S) | 0.546 |

Theoretical Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping the entire potential energy surface of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This involves locating the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. acs.org

For this compound, theoretical studies could elucidate the mechanisms of various reactions. For example, in Diels-Alder reactions, where furan acts as a diene, DFT can be used to determine the activation energies, reaction energies, and the synchronicity of bond formation. researchgate.netacs.org Studies on similar reactions have shown that the presence of electron-withdrawing groups can significantly influence the polarity and energy of the transition state, favoring stepwise over concerted mechanisms. acs.org Theoretical investigations can also clarify regioselectivity and stereoselectivity by comparing the activation barriers of different possible reaction pathways. acs.org Such studies provide insights that are often difficult to obtain through experimental means alone. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrroij.com The MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. Different colors on the MEP surface represent varying levels of electrostatic potential. Regions with a negative potential, typically colored in shades of red and yellow, are characterized by an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are the likely sites for nucleophilic attack. researchgate.netnih.govnih.gov Green areas indicate regions of neutral potential. nih.gov

For this compound, the MEP surface is expected to show a significant polarization due to the presence of the highly electronegative fluorine atoms in the trifluoromethyl (-CF3) group and the oxygen atom within the furan ring. The oxygen atom of the furan ring and the fluorine atoms of the -CF3 group are anticipated to be regions of high electron density (red/yellow), making them potential sites for electrophilic interaction and hydrogen bonding. acs.org The hydrogen atoms on the furan ring, particularly the one adjacent to the oxygen, are expected to exhibit a positive electrostatic potential (blue), rendering them susceptible to nucleophilic attack. nih.gov The analysis of MEP surfaces is crucial for understanding intermolecular interactions and the chemical reactivity of the molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the stability of a molecule. rroij.comrroij.com It provides a description of the Lewis-like chemical bonding structure by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). rroij.com A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, which contributes to greater molecular stability through hyperconjugative interactions and charge delocalization. rroij.comcore.ac.uk

While specific E(2) values for this compound are not available in the cited literature, the following table presents representative NBO analysis data for a related furan derivative, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), to illustrate the types of interactions observed in such systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP(1) O17 | π(C15-C16) | 20.45 | 0.43 | 0.091 |

| LP(1) O17 | π(C18-C19) | 22.18 | 0.40 | 0.093 |

| π(C1-C2) | π(C3-C4) | 19.89 | 0.31 | 0.077 |

| π(C3-C4) | π(C1-S5) | 15.87 | 0.32 | 0.070 |

Data presented for 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF) as a representative example. rroij.comrroij.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. journaleras.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key parameters for evaluating NLO activity are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net The first hyperpolarizability is a measure of the second-order NLO response. mdpi.com

The total static first hyperpolarizability (β_total_) can be calculated using the following equation: β_total_ = [(β_x_ + β_y_ + β_z_)^2^]^1/2^

Where β_x_, β_y_, and β_z_ are the components of the hyperpolarizability tensor.

While calculated NLO data for this compound is not present in the searched literature, the table below shows the calculated NLO properties for a related trifluoromethyl-containing compound, 5-(Trifluoromethyl)pyridine-2-thiol, to illustrate the typical values obtained through DFT calculations.

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| μ (Debye) | 3.2356 | 3.2023 |

| α (x10-24 esu) | 12.783 | 12.012 |

| β_total_ (x10-30 esu) | 2.923 | 2.227 |

Data presented for 5-(Trifluoromethyl)pyridine-2-thiol as a representative example. journaleras.com The hyperpolarizability values for this molecule are noted to be significantly greater than that of urea (B33335) (β = 0.3728 × 10^-30^ esu), a standard reference material for NLO studies, indicating its potential as an NLO material. journaleras.com

Advanced Synthetic Applications and Precursors in Materials Science

Strategic Role as Building Blocks in Complex Organic Synthesis

2-(Trifluoromethyl)furan and its derivatives serve as versatile and strategic building blocks for constructing complex molecular architectures. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the furan (B31954) ring, enabling a range of chemical transformations.

Researchers have developed various methods for the synthesis of trifluoromethyl-containing furans, which then become key starting materials for further elaboration. researchgate.net One effective strategy involves the base-mediated cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone. nih.govacs.orgrsc.org This approach is notable for its excellent functional group tolerance. nih.govacs.org

A particularly powerful application of furan derivatives is in the Diels-Alder reaction, where the furan ring acts as a diene. The reaction of 2-heterosubstituted furans with hexafluoro-2-butyne (B1329351) results in a 7-oxabicyclo[2.2.1]heptadiene cycloadduct. nih.gov This intermediate can undergo a regiospecific ring-opening to produce highly functionalized 2,3-di(trifluoromethyl)phenols in a single step. nih.gov These phenolic products are themselves valuable platforms that can be readily transformed into other derivatives through modern cross-coupling methodologies like Heck, Suzuki, and Stille reactions, providing a general pathway to 1,4-disubstituted 2,3-di(trifluoromethyl)benzenes. nih.gov

Furthermore, the furan core can be modified through asymmetric catalysis. For example, an enantioselective Friedel-Crafts alkylation of 2-furfuryl ketones with β-trifluoromethyl enones has been successfully developed, yielding furan derivatives with a trifluoromethyl-containing stereogenic center in high yields and excellent enantioselectivity. nih.gov The utility of this compound extends to the synthesis of biologically relevant scaffolds; derivatives have been used to prepare chalcones, which were subsequently evaluated for antibacterial activity. derpharmachemica.com

The compound also serves as a precursor to other trifluoromethylated heterocycles. For instance, 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one, a derivative, undergoes condensation reactions with bifunctional nucleophiles to form trifluoromethyl-containing pyrazoles, pyrazolines, and quinoxalines. dntb.gov.ua

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Class | Ref. |

| Cyclization | β-ketonitriles, 3-bromo-1,1,1-trifluoroacetone | Base (e.g., Na₂CO₃) | 2-(Trifluoromethyl)furans | nih.govrsc.org |

| Diels-Alder / Ring Opening | 2-Heterosubstituted furans, Hexafluoro-2-butyne | Heat | 2,3-Di(trifluoromethyl)phenols | nih.gov |

| Asymmetric Friedel-Crafts | 2-Furfuryl ketones, β-trifluoromethyl enones | Bifunctional primary amine-thiourea | Furans with CF₃ stereocenter | nih.gov |

| Condensation | 2-Methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one | Bifunctional N-nucleophiles | Fused N-heterocycles | dntb.gov.ua |

Precursors for Novel Fluorinated Materials and Polymers

The incorporation of fluorine and trifluoromethyl groups into materials can dramatically enhance their properties, including thermal stability, chemical resistance, and lipophilicity. Consequently, this compound and related structures are valuable precursors in materials science.

Fluorinated furan compounds are recognized as important building blocks for creating advanced materials, including specialty fluoropolymers. ontosight.aimdpi.com The trifluoromethyl group can enhance the stability and confer specific properties to materials, making them suitable for applications in areas like organic electronics. smolecule.com The sustainable production of fluorinated polymers is a key research area, with a focus on linking fluorine chemistry with bio-derived platform chemicals like furfural. mdpi.comresearchgate.net Due to the electron-rich nature of the furan ring, functionalization often occurs via electrophilic or radical substitution, typically at the C5 position. mdpi.comresearchgate.net

The furan scaffold is instrumental in building monomers for polymerization. In one example, a novel fluorinated monomer, 5,6,7,8-tetrafluoronaphthalen-1-yl acrylate, was synthesized in a three-step process where a Diels-Alder reaction of furan was a critical step. bohrium.com The resulting poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate), obtained via Atom Transfer Radical Polymerization (ATRP), exhibited a glass transition temperature (Tg) of 105-110 °C and thermal degradation beginning above 150 °C, demonstrating the potential for creating new polymers with high thermal stability. bohrium.com

Derivatives of this compound are also employed in the synthesis of materials with unique optical properties. For instance, complex pyreno[2,1-b]furan molecules, which show two-photon absorption capabilities, have been synthesized using a one-pot method involving furan precursors and Pd-catalyzed Sonogashira coupling reactions. gdut.edu.cn

| Polymer/Material | Precursor Type | Synthetic Method | Key Property | Ref. |

| Poly(5,6,7,8-tetrafluoronaphthalen-1-yl acrylate) | Furan-derived naphthyl acrylate | ATRP | Tg = 105-110 °C | bohrium.com |

| Pyreno[2,1-b]furan derivatives | Furan precursors | Pd-catalyzed Sonogashira coupling | Two-photon absorption | gdut.edu.cn |

| General Fluoropolymers | Fluorinated furans | Various polymerization techniques | Enhanced thermal/chemical stability | ontosight.aimdpi.com |

Utility in Catalysis Research and Ligand Design

The rigid structure of the furan ring combined with the potent electronic influence of the trifluoromethyl group makes this compound an attractive scaffold for designing specialized ligands in both catalysis and medicinal chemistry.

In catalysis, furan derivatives are integral to the development of novel catalytic systems. Asymmetric reactions involving furan substrates with trifluoromethyl groups have been achieved using bifunctional organocatalysts, highlighting the sophisticated interplay between the catalyst and the fluorinated substrate. nih.gov

In medicinal chemistry, the trifluoromethyl group is a well-established bioisostere used to enhance the metabolic stability and cell membrane permeability of drug candidates. The this compound motif has been incorporated into ligands designed to interact with specific biological targets. A notable example is in the development of allosteric inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key target in autoimmune diseases. nih.gov In this work, replacing a phenyl ring in a lead compound with a furan ring led to a nine-fold improvement in potency, demonstrating the value of the furan scaffold in optimizing ligand-receptor interactions. nih.gov

The trifluoromethyl group itself is a critical component in rational ligand design. It can participate in favorable orthogonal multipolar interactions, such as C–F···C═O contacts with the protein backbone, which can significantly increase binding affinity. acs.org This design principle has been successfully applied to develop potent inhibitors for challenging targets like protein-protein interactions. acs.org

Furthermore, furan-based precursors are used to synthesize more complex ligands capable of metal chelation. Trifluoromethyl-containing hydrazones, which can be derived from furanones, act as N,N',N'',O-tetradentate ligands to form binuclear copper(II) complexes. dntb.gov.uamdpi.com These resulting metal complexes can possess their own functional properties, such as cytotoxic activity against cancer cell lines. mdpi.com

| Ligand/Catalyst Class | Application | Target | Key Structural Feature | Ref. |

| Furan-containing inverse agonist | Allosteric Modulation | RORγt | Furan ring replacing phenyl | nih.gov |

| Trifluoromethyl-pyrazole hydrazone | Metal Complexation | Copper(II) ions | Trifluoromethylated pyrazole | mdpi.com |

| Thienopyrimidine derivatives | Protein-Protein Interaction Inhibition | Menin–MLL | Trifluoromethyl group | acs.org |

| Bifunctional amine-thiourea | Organocatalysis | Friedel-Crafts Alkylation | Chiral scaffold | nih.gov |

Functionalization for Supramolecular Chemistry and Self-Assembly

The precise functionalization of the this compound core is a key step toward its use in the fields of supramolecular chemistry and molecular self-assembly, where molecules are designed to form larger, ordered structures through non-covalent interactions.

Modern synthetic methods provide pathways to selectively modify the furan scaffold. For example, versatile electrochemical methods have been developed for the synthesis of selenylbenzo[b]furan derivatives through the cyclization of 2-alkynylphenols, demonstrating a route to introduce new functional groups onto furan-type structures. frontiersin.org Additionally, recently developed C(sp³)-F bond functionalization techniques offer the potential for late-stage modification of complex fluorinated molecules, overcoming previous limitations and allowing for the installation of diverse functionalities. nih.gov

While direct studies on the self-assembly of this compound itself are emerging, research on related systems illustrates the potential of the furan motif in supramolecular design. Furan-embedded heteroarenes have been synthesized and studied for their photophysics and self-assembly properties. gdut.edu.cn In a different context, derivatives of Tröger's base, a chiral scaffold, have been shown to undergo diastereoselective self-assembly into complex double-stranded helicates, and this system is amenable to the incorporation of various heterocyclic units. acs.org These examples underscore the principle that by strategically functionalizing the this compound core, it is possible to create building blocks programmed for higher-order assembly, driven by specific intermolecular forces.

Future Research Directions and Emerging Methodological Advancements

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability is driving research towards greener synthetic routes for 2-(Trifluoromethyl)furan. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous reagents.

A significant trend is the move away from traditional, often harsh, trifluoromethylation reagents. Modern approaches focus on direct C-H trifluoromethylation of the furan (B31954) ring, which avoids the need for pre-functionalized substrates. nih.gov The use of benchtop stable radical sources for trifluoromethylation is a promising avenue, offering operational simplicity and avoiding gaseous reagents like CF3I. nih.gov Research into transition-metal-free methods, such as those mediated by tributylphosphine, presents a milder and more environmentally friendly alternative for synthesizing trifluoromethylated furans. organic-chemistry.org

Another key aspect of green synthesis is the use of sustainable starting materials. Furfural, a renewable platform chemical derived from plant biomass, is an attractive precursor for producing fluorinated furanic building blocks. mdpi.com Linking biomass conversion with the synthesis of fluorinated compounds aligns with the principles of a green chemical industry. mdpi.com Additionally, the development of catalytic systems, including those based on heteropolyacids, for the synthesis of furan derivatives from biomass is an active area of research. frontiersin.org

The principles of green chemistry also encourage the use of environmentally benign solvents and reaction conditions. semanticscholar.org For instance, reactions conducted in water or using photocatalysis with visible light are gaining attention for the synthesis of trifluoromethyl-containing heterocycles. mdpi.comrsc.org These methods reduce reliance on volatile organic solvents and can often be performed under milder conditions.

| Green Synthesis Approach | Key Features | Potential Advantages |

| Direct C-H Trifluoromethylation | Avoids pre-functionalization of the furan ring. | Increased atom economy, reduced synthetic steps. |

| Transition-Metal-Free Synthesis | Utilizes reagents like tributylphosphine. organic-chemistry.org | Milder reaction conditions, avoids heavy metal waste. organic-chemistry.org |

| Biomass-Derived Feedstocks | Employs renewable starting materials like furfural. mdpi.com | Reduced reliance on fossil fuels, more sustainable production. mdpi.com |

| Photocatalysis | Uses visible light to initiate reactions. mdpi.com | Energy-efficient, can enable novel reaction pathways. |

| Aqueous Reaction Media | Utilizes water as a solvent. | Environmentally friendly, improved safety profile. |

Exploration of Unprecedented Reactivity Patterns of Trifluoromethylated Furans

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the furan ring, opening avenues for novel chemical transformations. Future research will likely focus on harnessing this unique reactivity to synthesize complex molecules.

One area of interest is the exploration of cycloaddition reactions involving this compound. The modified electronic properties of the furan ring could lead to altered reactivity and selectivity in reactions such as Diels-Alder or [3+2] cycloadditions. Trifluoromethylnitrones, for example, have shown versatility in [3+2] cycloaddition reactions to create a variety of trifluoromethylated heterocycles. rsc.org

Investigating the regioselectivity of electrophilic and nucleophilic substitution reactions on the this compound core is another important research direction. The strong inductive effect of the CF3 group deactivates the furan ring towards electrophilic attack and can direct incoming groups to specific positions. Understanding and controlling this regioselectivity is crucial for using this compound as a versatile building block.

Furthermore, the development of novel cascade reactions initiated by the unique reactivity of the trifluoromethylated furan ring could provide efficient pathways to complex molecular architectures. For instance, copper-catalyzed cascade cyclic reactions have been used to synthesize highly functionalized trifluoromethyl 2H-furans. rsc.orgresearchgate.net

Integration with Automated Synthesis and Flow Chemistry Techniques

The adoption of automated synthesis and flow chemistry techniques offers significant advantages for the synthesis and functionalization of this compound. These technologies can lead to improved reaction control, enhanced safety, and greater scalability.

Flow chemistry, in particular, is well-suited for reactions involving gaseous reagents or highly reactive intermediates. cityu.edu.hk The use of continuous-flow reactors can improve gas-liquid mixing, leading to faster reaction times and higher yields compared to traditional batch processes. cityu.edu.hkacs.org This is especially relevant for trifluoromethylation reactions that may utilize gaseous sources.

Automated platforms can be employed for high-throughput screening of reaction conditions, allowing for rapid optimization of synthetic protocols. This can accelerate the discovery of new reactions and the development of more efficient synthetic routes. The integration of online monitoring and real-time analysis can provide valuable kinetic data and mechanistic insights.

The benefits of these techniques include:

Enhanced Safety: Better control over reaction parameters and containment of hazardous materials.

Improved Reproducibility and Scalability: Precise control over stoichiometry, temperature, and reaction time.

Increased Efficiency: Reduced reaction times and potential for telescoped reaction sequences, minimizing intermediate purification steps. acs.org

Advanced Computational Modeling for Rational Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of reactions, rationalize experimentally observed outcomes, and guide the design of new synthetic strategies. By modeling transition states and reaction pathways, researchers can identify the most favorable conditions for a desired transformation.

Computational screening of virtual libraries of catalysts and reagents can accelerate the discovery of new and more efficient synthetic methods. This in silico approach can help to prioritize experimental efforts and reduce the time and resources required for catalyst development.

Furthermore, molecular modeling can be used to design novel this compound derivatives with specific electronic or steric properties for targeted applications. This rational design approach is particularly valuable in fields such as medicinal chemistry and materials science.

Investigation of Niche Applications in Specialized Chemical Sectors

While the trifluoromethyl group is well-established in pharmaceuticals and agrochemicals, future research is expected to uncover niche applications for this compound in other specialized chemical sectors.

In materials science , the unique electronic properties imparted by the trifluoromethyl group could be exploited in the development of novel organic electronic materials, such as semiconductors and liquid crystals. The incorporation of fluorine can enhance properties like thermal and metabolic stability. mdpi.com

In the field of polymer chemistry , this compound could serve as a monomer for the synthesis of fluorinated polymers with unique properties, such as high thermal stability, chemical resistance, and low surface energy.

As a synthetic building block , the reactivity of this compound can be leveraged to create complex and highly functionalized molecules for a variety of applications. Its derivatives could find use as specialized ligands for catalysis or as probes for chemical biology research. The development of straightforward synthetic strategies for highly functionalized trifluoromethyl 2H-furans highlights their utility as synthetic intermediates. rsc.org

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing 2-(Trifluoromethyl)furan’s molecular structure and electronic properties?

- Answer : Infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are critical for identifying functional groups and substituent positions in this compound. For electronic properties, Density Functional Theory (DFT) calculations provide insights into bond angles, conformations, and reactivity patterns. These methods are validated in studies of structurally similar trifluoromethyl-substituted furans .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Answer : Multi-step synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution on furan rings is common. Key steps include introducing the trifluoromethyl group via fluorinating agents or pre-functionalized aryl halides. Reaction conditions (temperature, solvent polarity) must be carefully controlled to avoid side products, as demonstrated in analogous trifluoromethyl-furan syntheses .

Q. What analytical techniques ensure purity and stability of this compound during storage?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., retention time analysis) and liquid chromatography-mass spectrometry (LCMS) are standard for purity assessment. Stability studies under varying temperatures and humidity levels can identify degradation pathways, as applied to related fluorinated furans .

Advanced Research Questions